molecular formula C7H12Cl2O B14633843 1,1-Dichloroheptan-2-one

1,1-Dichloroheptan-2-one

Cat. No.: B14633843
M. Wt: 183.07 g/mol
InChI Key: UWYGITCZPYFBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-heptan-2-one is an organic compound with the molecular formula C7H12Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first carbon and a ketone functional group on the second carbon of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-heptan-2-one can be synthesized through the chlorination of heptan-2-one. The process typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via the formation of a chloronium ion intermediate, which subsequently reacts with the ketone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,1-dichloro-heptan-2-one may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1,1-dichloro-heptan-2-one.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-heptan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted heptan-2-one derivatives.

    Reduction: Formation of 1,1-dichloro-heptan-2-ol.

    Oxidation: Formation of 1,1-dichloro-heptanoic acid.

Scientific Research Applications

1,1-Dichloro-heptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1,1-dichloro-heptan-2-one involves its interaction with nucleophiles and electrophiles. The presence of the electron-withdrawing chlorine atoms makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic substrate.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2-propanone: A smaller analog with similar reactivity but different physical properties.

    1,1-Dichloro-3-pentanone: Another analog with a different chain length, affecting its reactivity and applications.

    1,1,2-Trichloroethane: A related compound with an additional chlorine atom, leading to different chemical behavior.

Uniqueness

1,1-Dichloro-heptan-2-one is unique due to its specific chain length and the positioning of the chlorine atoms and ketone group. This structure imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H12Cl2O

Molecular Weight

183.07 g/mol

IUPAC Name

1,1-dichloroheptan-2-one

InChI

InChI=1S/C7H12Cl2O/c1-2-3-4-5-6(10)7(8)9/h7H,2-5H2,1H3

InChI Key

UWYGITCZPYFBJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.